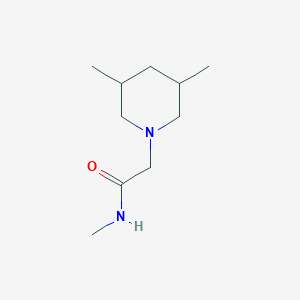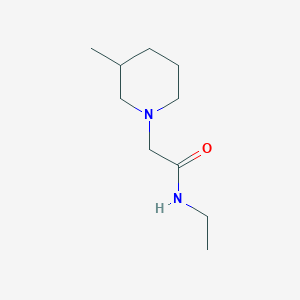![molecular formula C14H16N2O B7566178 N-[(4-cyanophenyl)methyl]-N,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7566178.png)
N-[(4-cyanophenyl)methyl]-N,2-dimethylcyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-cyanophenyl)methyl]-N,2-dimethylcyclopropane-1-carboxamide, also known as CP-47,497 or simply CP, is a synthetic compound that belongs to the family of cannabinoids. It was first synthesized in the mid-1990s and is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis. CP has been extensively studied for its potential therapeutic applications, as well as its effects on the central nervous system.
Wirkmechanismus
CP acts on the endocannabinoid system, which is a complex network of receptors, enzymes, and endogenous ligands that play a crucial role in regulating various physiological processes, including pain, inflammation, and immune function. CP binds to CB1 and CB2 receptors, which are mainly located in the central nervous system and immune cells, respectively. This binding leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release, gene expression, and ion channel activity.
Biochemical and Physiological Effects
CP has been shown to have a wide range of biochemical and physiological effects. It has been reported to reduce pain and inflammation by inhibiting the release of pro-inflammatory cytokines and increasing the production of endogenous opioids. CP has also been shown to modulate the immune system by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. Additionally, CP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
CP has several advantages as a research tool, including its high potency and selectivity for CB1 and CB2 receptors. It also has a long half-life, which allows for sustained effects in vivo. However, CP has several limitations, including its low solubility in water and its potential for off-target effects at high concentrations. Additionally, CP is a synthetic compound and may not accurately reflect the effects of endogenous cannabinoids.
Zukünftige Richtungen
There are several future directions for research on CP and related compounds. One area of interest is the development of more selective CB1 and CB2 receptor agonists that can be used as therapeutic agents. Another area of interest is the investigation of the potential use of CP in the treatment of various neurological disorders, such as epilepsy and traumatic brain injury. Additionally, there is a need for further research into the long-term effects of CP and its potential for abuse and addiction.
Synthesemethoden
The synthesis of CP involves several steps, including the reaction of 4-cyanobenzyl chloride with 2,2-dimethylcyclopropanecarboxylic acid, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained after purification through chromatography.
Wissenschaftliche Forschungsanwendungen
CP has been the subject of numerous scientific studies, mainly focused on its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant effects, as well as the ability to modulate the immune system. CP has also been studied for its potential use in the treatment of various neurological disorders, such as multiple sclerosis, Parkinson's disease, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[(4-cyanophenyl)methyl]-N,2-dimethylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10-7-13(10)14(17)16(2)9-12-5-3-11(8-15)4-6-12/h3-6,10,13H,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEIUNYPXFXIJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N(C)CC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B7566121.png)
![N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B7566122.png)
![4-[(2-Ethylpiperidino)methyl]-3,5-dimethylisoxazole](/img/structure/B7566130.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)acetamide](/img/structure/B7566134.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[(3-methylphenyl)methyl]urea](/img/structure/B7566139.png)
![2-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B7566148.png)

![1-[(2-Methoxyphenyl)methyl]-3-(3-phenylbutyl)urea](/img/structure/B7566156.png)
![2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone](/img/structure/B7566160.png)
![2-methyl-3-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]quinoxaline](/img/structure/B7566165.png)

![N-[6-(benzimidazol-1-yl)pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B7566184.png)
